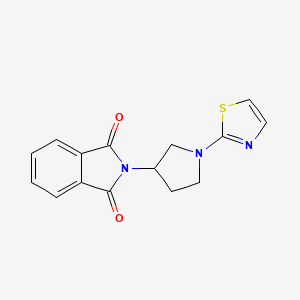
2-(1-(Thiazol-2-yl)pyrrolidin-3-yl)isoindoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-(Thiazol-2-yl)pyrrolidin-3-yl)isoindoline-1,3-dione, also known as TPI or Thiazolylpyrrolidone Isoindoline, is a chemical compound that has gained significant attention in the scientific community. TPI has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Applications De Recherche Scientifique
2-(1-(Thiazol-2-yl)pyrrolidin-3-yl)isoindoline-1,3-dione has been extensively studied for its potential therapeutic applications. Several studies have reported the anti-cancer properties of this compound in various cancer cell lines, including breast, lung, and prostate cancer. This compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in vitro and in vivo. This compound has also been studied for its anti-inflammatory and neuroprotective effects. In a mouse model of Alzheimer's disease, this compound was found to improve cognitive function and reduce amyloid-beta plaque deposition in the brain.
Mécanisme D'action
The mechanism of action of 2-(1-(Thiazol-2-yl)pyrrolidin-3-yl)isoindoline-1,3-dione is not fully understood. However, several studies have suggested that this compound exerts its therapeutic effects by targeting multiple signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-kappaB pathway, and the MAPK/ERK pathway. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating caspases and disrupting mitochondrial function. This compound also inhibits cell proliferation by arresting the cell cycle at the G1 phase. In inflammatory cells, this compound suppresses the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. In neurons, this compound protects against oxidative stress and reduces neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-(1-(Thiazol-2-yl)pyrrolidin-3-yl)isoindoline-1,3-dione is its broad spectrum of therapeutic applications. This compound has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the treatment of various diseases. Another advantage of this compound is its relatively low toxicity. This compound has been shown to be well-tolerated in animal studies, with no significant adverse effects reported. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which may limit its bioavailability and efficacy in vivo.
Orientations Futures
Several future directions for 2-(1-(Thiazol-2-yl)pyrrolidin-3-yl)isoindoline-1,3-dione research can be identified. One direction is to optimize the synthesis method of this compound to improve its yield and purity. Another direction is to further elucidate the mechanism of action of this compound and identify its molecular targets. This will help to better understand the therapeutic potential of this compound and design more effective treatments. Additionally, more studies are needed to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo, as well as its potential interactions with other drugs. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
Méthodes De Synthèse
The synthesis of 2-(1-(Thiazol-2-yl)pyrrolidin-3-yl)isoindoline-1,3-dione involves the reaction of thiazole-2-carboxylic acid with 3-pyrrolidinecarboxaldehyde in the presence of a base, followed by the reaction with isoindoline-1,3-dione. The final product is obtained after purification and isolation by column chromatography. The synthesis of this compound has been reported in several scientific papers, and the yield and purity of the compound have been optimized.
Propriétés
IUPAC Name |
2-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c19-13-11-3-1-2-4-12(11)14(20)18(13)10-5-7-17(9-10)15-16-6-8-21-15/h1-4,6,8,10H,5,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXACZIDXOYIGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)C3=CC=CC=C3C2=O)C4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



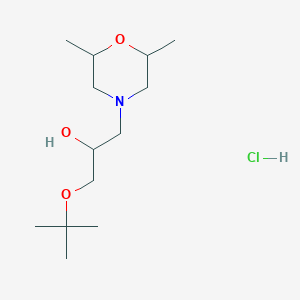
![N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2794122.png)

![N-(3-methoxybenzyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2794124.png)
![Furan-2-yl-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)methanone](/img/structure/B2794125.png)
![(2R,3R,4S)-4-(benzo[d][1,3]dioxol-5-yl)-1-(tert-butoxycarbonyl)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B2794126.png)
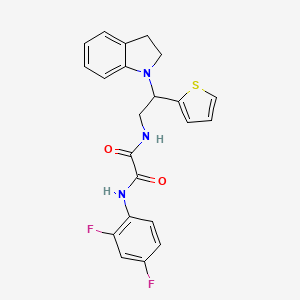
![2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2794128.png)
![N-[(2-chlorophenyl)methyl]-3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2794132.png)
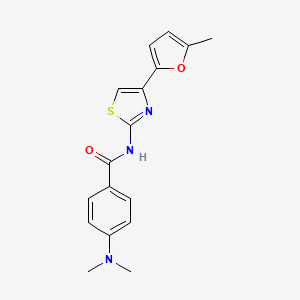
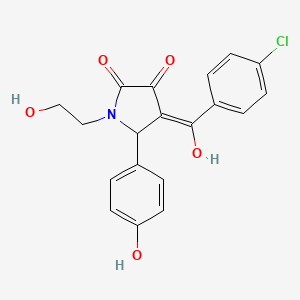
![3-(4-fluorophenyl)-9-(3-methoxypropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2794136.png)